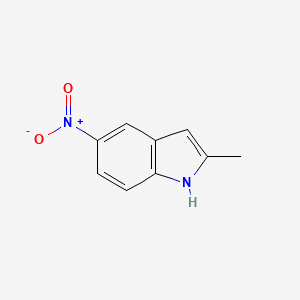

2-Methyl-5-nitro-1H-indole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131898. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-methyl-5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-4-7-5-8(11(12)13)2-3-9(7)10-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJGRXQMAHESOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299658 | |

| Record name | 2-Methyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7570-47-0 | |

| Record name | 2-Methyl-5-nitroindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7570-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 131898 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007570470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7570-47-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-5-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-nitro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Methyl-5-nitro-1H-indole from 2-methylindole

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Methyl-5-nitro-1H-indole from 2-methylindole. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the prevalent synthetic methodologies, experimental protocols, and characterization data.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active compounds. The introduction of a nitro group onto the indole scaffold at the 5-position is a critical step that allows for further functionalization and elaboration into more complex molecules. The most common and direct method for this transformation is the electrophilic nitration of 2-methylindole. This guide will focus on the practical aspects of this synthesis, providing a detailed experimental protocol and relevant data.

Reaction Scheme and Mechanism

The synthesis of this compound is typically achieved through the nitration of 2-methylindole using a nitrating agent in a strong acid medium, most commonly sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from a nitrate salt and sulfuric acid, acts as the electrophile. The indole ring, being an electron-rich aromatic system, is readily attacked by the nitronium ion. The substitution pattern is directed by the activating effect of the pyrrole ring nitrogen and the methyl group at the 2-position, leading to preferential substitution at the 5-position.[1]

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound.

Materials:

-

2-methylindole

-

Sodium nitrate (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure: [2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylindole (2.0 mmol, 262 mg) in concentrated sulfuric acid (2 mL) with vigorous stirring in an ice bath at 0 °C.

-

Preparation of Nitrating Agent: In a separate container, prepare a solution of sodium nitrate (2.2 mmol, 187 mg) in concentrated sulfuric acid (2 mL).

-

Nitration Reaction: Add the sodium nitrate solution dropwise to the stirred solution of 2-methylindole over a period of time, ensuring the temperature is maintained at 0 °C.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture for an additional 10 minutes at 0 °C.

-

Work-up: Pour the reaction mixture into 8 mL of an ice-water mixture. A yellow precipitate of the product will form.

-

Isolation and Purification: Isolate the yellow solid product by filtration and wash it with cold water.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information [2]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) |

| 2-Methylindole | C₉H₉N | 131.17 | 2.0 | 262 |

| Sodium Nitrate | NaNO₂ | 69.00 | 2.2 | 187 |

| This compound | C₉H₈N₂O₂ | 176.17 | - | 335 |

Table 2: Reaction Conditions and Yield [1][2]

| Parameter | Value |

| Temperature | 0 °C |

| Reaction Time | 10 minutes |

| Solvent | Concentrated H₂SO₄ |

| Reported Yield | 84-96% |

Table 3: Spectroscopic Data for this compound [2]

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |

| δ 11.68 (s, 1H) | δ 140.48 |

| δ 8.38 (s, 1H) | δ 139.90 |

| δ 7.90 (d, 1H, J= 8.8 Hz) | δ 139.42 |

| δ 7.40 (d, 1H, J= 8.8 Hz) | δ 127.96 |

| δ 6.37 (s, 1H) | δ 115.81 |

| δ 2.41 (s, 3H) | δ 115.61 |

| δ 110.63 | |

| δ 101.58 | |

| δ 13.32 |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The nitration of 2-methylindole is a highly regioselective reaction, predominantly yielding the 5-nitro isomer.[1] The use of concentrated sulfuric acid as the solvent is crucial as it facilitates the formation of the nitronium ion and keeps the indole substrate protonated, which can influence the regioselectivity. The reaction is exothermic and requires careful temperature control at 0 °C to minimize the formation of byproducts, such as dinitro and trinitro derivatives.[3] The high yield reported in the literature suggests that this is an efficient and reliable method for the preparation of this compound.[2] The simple work-up procedure, involving precipitation and filtration, makes this a practical synthesis for laboratory-scale preparations.

Conclusion

This technical guide has outlined a robust and high-yielding method for the synthesis of this compound from 2-methylindole. The provided experimental protocol, along with the tabulated data and workflow visualization, offers a comprehensive resource for researchers and scientists. The direct nitration in sulfuric acid remains the most effective approach for this transformation, providing a valuable intermediate for further synthetic applications in drug discovery and development.

References

An In-depth Technical Guide to 2-Methyl-5-nitroindole (CAS 7570-47-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of 2-Methyl-5-nitroindole (CAS 7570-47-0). The information is curated for professionals in research, and drug development, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams to elucidate key processes and relationships.

Core Properties and Structure

2-Methyl-5-nitroindole is a heterocyclic aromatic compound with the chemical formula C₉H₈N₂O₂. It is characterized by an indole scaffold substituted with a methyl group at the 2-position and a nitro group at the 5-position.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 7570-47-0 | N/A |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Physical Form | Yellow solid | [1] |

| Melting Point | Not available | N/A |

| Purity | ≥97% | N/A |

Spectral Data

| Spectrum | Key Features | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.68 (s, 1H), 8.38 (s, 1H), 7.90 (d, J=8.8 Hz, 1H), 7.40 (d, J=8.8 Hz, 1H), 6.37 (s, 1H), 2.41 (s, 3H) | [1] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 140.48, 139.90, 139.42, 127.96, 115.81, 115.61, 110.63, 101.58, 13.32 | [1] |

Experimental Protocols

Synthesis of 2-Methyl-5-nitroindole

This protocol describes the synthesis of 2-Methyl-5-nitroindole from 2-methylindole.

Materials:

-

2-Methylindole

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Ice-water

Procedure:

-

In a reaction vessel, prepare a vigorously stirred solution of 2-methylindole (262 mg, 2 mmol) in 2 mL of sulfuric acid at 0°C.

-

Separately, prepare a solution of sodium nitrite (187 mg, 2.2 mmol) in 2 mL of sulfuric acid.

-

Add the sodium nitrite solution dropwise to the 2-methylindole solution while maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring the reaction mixture for an additional 10 minutes.

-

Pour the reaction mixture into 8 mL of ice-water to precipitate the product.

-

Isolate the yellow solid product via filtration.

-

Wash the solid with cold water.

-

The resulting product is 2-Methyl-5-nitroindole (yield: 335 mg, 96%).[1]

Synthesis Workflow:

Purification

The crude 2-Methyl-5-nitroindole can be purified by recrystallization.

Materials:

-

Crude 2-Methyl-5-nitroindole

-

Ethanol

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

For laboratory-scale purification requiring higher purity, column chromatography can be employed.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methods used for evaluating the cytotoxicity of indole derivatives and can be applied to 2-Methyl-5-nitroindole.[3]

Materials:

-

Human cancer cell line (e.g., A549 - human lung carcinoma)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

2-Methyl-5-nitroindole dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

Procedure:

-

Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of 2-Methyl-5-nitroindole in the complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.

-

Remove the medium and add 100-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Biological Activity and Drug Development Potential

While direct and extensive studies on the biological activity of 2-Methyl-5-nitroindole are limited, the broader class of 5-nitroindole derivatives has shown significant promise in drug discovery, particularly in oncology.

Anticancer Activity

Derivatives of 5-nitroindole have demonstrated potent anticancer activity.[4][5] The proposed mechanism of action involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene.[6] This stabilization leads to the downregulation of c-Myc expression, a key transcription factor often overexpressed in various human cancers, thereby inducing cell cycle arrest and apoptosis.[6] Furthermore, some 5-nitroindole compounds have been shown to increase intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects.[4][6]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Indole derivatives have been identified as inhibitors of this pathway.[7] It is plausible that 2-Methyl-5-nitroindole or its derivatives could exert their anticancer effects by modulating this pathway.

Potential Signaling Pathway Inhibition:

Antimicrobial Activity

Nitroimidazole compounds, which share structural similarities with nitroindoles, are known for their antimicrobial properties.[8][9] For instance, 2-methyl-5-nitroimidazole is a key intermediate in the synthesis of the antibiotic metronidazole.[10] It is therefore plausible that 2-Methyl-5-nitroindole may also possess antimicrobial activity. Further investigation is warranted to determine its efficacy against various bacterial and fungal strains.

Application in Drug Synthesis

2-Methyl-5-nitroindole serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. A notable example is its use in the preparation of intermediates for the asthma medication, Zafirlukast.[11] The synthesis of Zafirlukast involves a multi-step process where the indole scaffold of 2-Methyl-5-nitroindole is further functionalized.[12][13]

Safety and Handling

2-Methyl-5-nitroindole should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-Methyl-5-nitroindole is a versatile chemical compound with a well-defined structure and accessible synthetic route. Its significance is underscored by its role as a key intermediate in the synthesis of pharmaceuticals like Zafirlukast. Furthermore, based on the biological activities of related 5-nitroindole and 2-methyl-5-nitroimidazole derivatives, 2-Methyl-5-nitroindole holds considerable potential for further investigation as an anticancer and antimicrobial agent. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research and development efforts centered on this promising molecule.

References

- 1. 2-METHYL-5-NITROINDOLE synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. 2-Methyl-5-nitro-1H-isoindole-1,3(2H)-dione | SIELC Technologies [sielc.com]

- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 12. 2-methyl-5-nitro-1H-indole-3-carbaldehyde | C10H8N2O3 | CID 609359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Methyl-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitro-1H-indole is a heterocyclic aromatic organic compound belonging to the indole family. The indole nucleus is a prevalent scaffold in numerous biologically active compounds, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with detailed experimental protocols for their determination and a visualization of its synthesis pathway.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | Yellow to orange-brown crystalline powder | [2][][4] |

| Melting Point | 172-176 °C | [5][6] |

| Boiling Point | 365.6 °C at 760 mmHg | [2][] |

| Solubility | Storage in a dry place is recommended, suggesting potential sensitivity to moisture. Specific quantitative solubility data in common solvents is not readily available. | [7] |

Spectral Data

Spectral analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz): δ 11.68 (s, 1H), 8.38 (s, 1H), 7.90 (d, J=8.8 Hz, 1H), 7.40 (d, J=8.8 Hz, 1H), 6.37 (s, 1H), 2.41 (s, 3H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 140.48, 139.90, 139.42, 127.96, 115.81, 115.61, 110.63, 101.58, 13.32.

Note: Infrared (IR) and Mass Spectrometry (MS) data for this compound were not explicitly available in the surveyed literature.

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (172-176 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the entire solid has transformed into a clear liquid (the end of the melting range).

-

A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination

For high-boiling-point solids, the determination is typically carried out under reduced pressure to prevent decomposition, though a standard atmospheric pressure determination is described here for completeness.

Apparatus:

-

Thiele tube or a small round-bottom flask with a side arm

-

Heating mantle or oil bath

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Clamps and stand

Procedure:

-

Place a small amount of the this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Clamp the assembly in a Thiele tube filled with a high-boiling-point liquid (like mineral oil or silicone oil) or set it up for heating in an oil bath.

-

Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Solubility Determination (Qualitative)

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

Apparatus:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

A selection of common laboratory solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane)

Procedure:

-

Place approximately 10 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for at least 30 seconds using a vortex mixer or by flicking the test tube.

-

Observe the mixture. Classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat the procedure for each solvent to be tested.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 2-methylindole.

Reactants:

-

2-Methylindole

-

Sodium nitrate (NaNO₂)

-

Sulfuric acid (H₂SO₄)

Procedure:

-

A solution of 2-methylindole in sulfuric acid is prepared and cooled to 0 °C with vigorous stirring.

-

A solution of sodium nitrate in sulfuric acid is added dropwise to the 2-methylindole solution, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred for a short period (e.g., 10 minutes) after the addition is complete.

-

The reaction is then quenched by pouring the mixture into ice-water, which causes the product to precipitate.

-

The solid product, this compound, is isolated by filtration and washed with cold water.

The following diagram illustrates the workflow of this synthesis process.

Caption: Synthesis of this compound.

Biological Activity

While indole-containing compounds are widely recognized for their diverse biological activities, specific signaling pathways or detailed in-vitro/in-vivo studies for this compound are not extensively documented in publicly available literature. Derivatives of nitroindoles have been investigated for various therapeutic applications, suggesting that this compound could be a valuable scaffold for further investigation in drug discovery programs.

Conclusion

This technical guide provides a consolidated source of information on the chemical and physical properties of this compound. The data presented, including its molecular characteristics, spectral information, and a clear synthesis protocol, serves as a valuable resource for researchers and professionals in the fields of chemistry and pharmacology. Further research is warranted to fully elucidate its solubility profile, complete its spectral characterization, and explore its potential biological activities.

References

- 1. This compound | CAS 7570-47-0 [matrix-fine-chemicals.com]

- 2. 2-methyl-5-nitro-1H-indole7570-47-0,Purity90%_Maybridge Chemical Co., Ltd. [molbase.com]

- 4. 7570-47-0 2-METHYL-5-NITROINDOLE [chemsigma.com]

- 5. CAS No. 7570-47-0 | Chemsrc [chemsrc.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 7570-47-0 Name: 2-Methyl-5-nitroindole [xixisys.com]

- 7. 7570-47-0|this compound|BLD Pharm [bldpharm.com]

Spectroscopic and Synthetic Profile of 2-Methyl-5-nitro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-5-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the available nuclear magnetic resonance (NMR) data and outlines a key synthetic protocol for its preparation.

Spectroscopic Data

The structural characterization of this compound is primarily achieved through spectroscopic techniques. The following tables summarize the reported ¹H and ¹³C NMR data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.68 | s | - | NH |

| 8.38 | s | - | H-4 |

| 7.90 | d | 8.8 | H-6 |

| 7.40 | d | 8.8 | H-7 |

| 6.37 | s | - | H-3 |

| 2.41 | s | - | CH₃ |

| Solvent: DMSO-d₆[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 140.48 | C-7a |

| 139.90 | C-5 |

| 139.42 | C-2 |

| 127.96 | C-3a |

| 115.81 | C-6 |

| 115.61 | C-4 |

| 110.63 | C-7 |

| 101.58 | C-3 |

| 13.32 | CH₃ |

| Solvent: DMSO-d₆[1] |

Experimental Protocols

The following section details the experimental procedure for the synthesis of this compound.

Synthesis of this compound[1]

Materials:

-

2-Methyl-1H-indole

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrate (NaNO₂)

-

Ice-water

Procedure:

-

A solution of 2-methyl-1H-indole (2.0 mmol, 262 mg) in sulfuric acid (2 mL) is prepared and cooled to 0 °C with vigorous stirring.[1]

-

A solution of sodium nitrate (2.2 mmol, 187 mg) in sulfuric acid (2 mL) is added dropwise to the reaction mixture.[1]

-

The reaction is stirred for an additional 10 minutes at 0 °C.[1]

-

The reaction mixture is then poured into 8 mL of ice-water, leading to the precipitation of a yellow product.[1]

-

The solid product is isolated by filtration and washed with cold water to yield this compound (335 mg, 96% yield).[1]

Visualizations

To further elucidate the experimental process, a logical workflow for the synthesis of this compound is provided below.

Caption: Synthetic workflow for this compound.

References

In-depth Technical Guide: ¹H and ¹³C NMR Spectral Analysis of 2-Methyl-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-5-nitro-1H-indole. The indole scaffold is a prominent feature in numerous biologically active molecules, and a thorough understanding of its spectroscopic properties is crucial for structural elucidation, reaction monitoring, and quality control in drug discovery and development. The presence of a methyl group at the 2-position and a nitro group at the 5-position significantly influences the electronic environment of the indole ring, which is reflected in its NMR spectra.

Molecular Structure

The chemical structure of this compound is presented below, with the standard IUPAC numbering for the indole ring system. This numbering is used for the assignment of NMR signals.

High-Resolution Mass Spectrometry of 2-Methyl-5-nitro-1H-indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of 2-Methyl-5-nitro-1H-indole using high-resolution mass spectrometry (HRMS). This document outlines the core principles, experimental protocols, and expected fragmentation patterns, offering a valuable resource for researchers in analytical chemistry, drug discovery, and related fields.

Compound Information

This compound is a heterocyclic aromatic compound. Its structure consists of a bicyclic indole core, substituted with a methyl group at the 2-position and a nitro group at the 5-position.

| Parameter | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Theoretical Exact Mass | 176.0586 Da |

High-Resolution Mass Spectrometry Analysis

High-resolution mass spectrometry is a critical technique for the unambiguous identification and characterization of small molecules like this compound. Its ability to provide accurate mass measurements allows for the determination of elemental composition and aids in structural elucidation through fragmentation analysis.

Experimental Protocol: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This protocol is a representative method for the analysis of this compound and can be adapted based on the specific instrumentation and analytical requirements.

2.1.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards for calibration and system suitability checks.

-

Sample Extraction (from a matrix): For samples in complex matrices (e.g., biological fluids, environmental samples), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to remove interferences and concentrate the analyte.

2.1.2. Liquid Chromatography (LC) Conditions

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

2.1.3. High-Resolution Mass Spectrometry (HRMS) Conditions

| Parameter | Recommended Conditions |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Scan Mode | Full Scan MS and Data-Dependent MS/MS (dd-MS²) |

| Mass Range | m/z 50 - 500 |

| Resolution | > 60,000 FWHM |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 120 - 150 °C |

| Sheath Gas Flow | 30 - 40 arbitrary units |

| Auxiliary Gas Flow | 5 - 10 arbitrary units |

| Collision Energy (for MS/MS) | Stepped collision energy (e.g., 10, 20, 40 eV) or a ramp to obtain comprehensive fragmentation data. |

Data Presentation and Interpretation

Expected High-Resolution Mass Spectrometry Data

The primary ion observed in positive mode ESI-HRMS will be the protonated molecule, [M+H]⁺.

| Ion Species | Calculated Exact Mass (m/z) |

| [C₉H₉N₂O₂]⁺ | 177.0658 |

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is expected to be initiated by the localization of the positive charge and subsequent bond cleavages. The nitro group is a key functional group that directs fragmentation. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO).[1]

The following table summarizes the expected major fragment ions.

| Proposed Fragment | Neutral Loss | Calculated Exact Mass (m/z) |

| [M+H - NO]⁺ | NO | 147.0709 |

| [M+H - NO₂]⁺ | NO₂ | 131.0706 |

The fragmentation can be visualized as a logical pathway:

Experimental and Logical Workflows

Experimental Workflow for LC-HRMS Analysis

The overall process for analyzing this compound using LC-HRMS can be summarized in the following workflow:

This guide provides a foundational understanding for the high-resolution mass spectrometric analysis of this compound. Researchers are encouraged to adapt and optimize these methodologies to suit their specific analytical instrumentation and research objectives.

References

An In-depth Technical Guide to Nitroindoles with the Molecular Formula C₉H₈N₂O₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of key isomers of the molecular formula C₉H₈N₂O₂, focusing on the scientifically significant nitroindole family. This document details their chemical identifiers, physicochemical properties, biological activities, and relevant experimental protocols. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery.

Introduction to C₉H₈N₂O₂ Isomers: A Focus on Nitroindoles

The molecular formula C₉H₈N₂O₂ encompasses a variety of chemical structures. Among the most researched are the nitro-substituted indoles. The position of the nitro group on the indole ring profoundly influences the molecule's electronic properties and, consequently, its biological activity. This guide will focus on three prominent isomers: 5-nitroindole, 6-nitroindole, and 7-nitroindole, which have garnered significant interest in the scientific community for their potential therapeutic applications.

Chemical Identification and Physicochemical Properties

A clear identification and understanding of the physicochemical properties of these compounds are fundamental for any research endeavor. The following table summarizes the IUPAC names, SMILES notations, and key physicochemical properties for the three featured nitroindole isomers.

| Property | 5-Nitroindole | 6-Nitroindole | 7-Nitroindole |

| IUPAC Name | 5-nitro-1H-indole | 6-nitro-1H-indole | 7-nitro-1H-indole |

| SMILES | O=--INVALID-LINK--c1ccc2[nH]ccc2c1 | O=--INVALID-LINK--c1cc2c(cc[nH]2)cc1 | O=--INVALID-LINK--c1cccc2cc[nH]c12 |

| Molecular Formula | C₈H₆N₂O₂ | C₈H₆N₂O₂ | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol | 162.15 g/mol | 162.15 g/mol |

| Melting Point | 140-142 °C | 139 °C | 94-98 °C |

| Boiling Point | 362.6 °C | 362.6 °C | Not available |

| LogP | 2.53 | 1.594 | Not available |

| Appearance | Yellow-Green Crystalline Solid | Light yellow to Brown powder/crystal | Yellow Powder |

Biological Activities and Therapeutic Potential

Nitroindoles exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development. Their mechanisms of action are diverse and are often linked to the electron-withdrawing nature of the nitro group.

Anticancer Activity of 5-Nitroindole Derivatives

Derivatives of 5-nitroindole have emerged as promising anticancer agents.[1] Their primary mechanism of action involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene.[1] This stabilization leads to the downregulation of c-Myc expression, a transcription factor implicated in a majority of human cancers, thereby inducing cell cycle arrest and apoptosis.[1] Furthermore, some 5-nitroindole compounds have been observed to increase intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects on cancer cells.[1]

The following table summarizes the in-vitro anticancer activity of representative pyrrolidine-substituted 5-nitroindole derivatives against the HeLa human cervical cancer cell line.

| Compound | IC₅₀ (µM) in HeLa Cells | c-Myc G-Quadruplex Binding (DC₅₀, µM) |

| Compound 5 | 5.08 ± 0.91 | < 10 |

| Compound 7 | 5.89 ± 0.73 | < 10 |

| Compound 12 | > 50 | < 10 |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration required to inhibit cell proliferation by 50%. DC₅₀ represents the concentration required to displace 50% of a fluorescent probe from the c-Myc G-quadruplex.

Antimicrobial Activity of 6-Nitroindole

6-Nitroindole and its derivatives have been investigated for their antimicrobial properties. The nitro group is a well-known pharmacophore that can be reduced within microbial cells to form reactive nitrogen species that are toxic to the microorganisms. While extensive quantitative data is still emerging, initial studies indicate that 6-nitroindole-based compounds exhibit inhibitory activity against various bacterial and fungal strains. Further research is warranted to fully elucidate their spectrum of activity and potency in the form of Minimum Inhibitory Concentration (MIC) values.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition by 7-Nitroindole

7-Nitroindole is a well-characterized and selective inhibitor of neuronal nitric oxide synthase (nNOS).[2] nNOS is an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues, a molecule that acts as a neurotransmitter.[3] By inhibiting nNOS, 7-nitroindole can modulate NO levels in the brain, which has implications for various neurological conditions.[3] This inhibitory activity makes 7-nitroindole a valuable tool for studying the roles of NO in neurodegenerative diseases and excitotoxicity.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the discussed nitroindoles and for the evaluation of their biological activities.

Synthesis Protocols

4.1.1. Synthesis of 5-Nitroindole

A common method for the synthesis of 5-nitroindole is through the nitration of indole. However, direct nitration can lead to a mixture of products. A more controlled synthesis involves the Fischer indole synthesis. A general procedure is as follows:

-

Condensation: React p-nitrophenylhydrazine hydrochloride with ethyl pyruvate in an aqueous ethanol solution at a temperature between 20-60°C for 20-60 minutes to form the corresponding hydrazone.[4]

-

Cyclization: The resulting hydrazone is then subjected to a Fischer indole cyclization in a solvent such as benzene or toluene, using a catalyst like polyphosphoric acid, at a temperature of 85-115°C for 20-60 minutes.[4] This yields ethyl 5-nitroindole-2-carboxylate.[4]

-

Hydrolysis and Decarboxylation: The ester is then hydrolyzed using an alkaline solution (e.g., aqueous potassium hydroxide) at 20-30°C for 5-8 hours, followed by acidification with hydrochloric acid to a pH of 1 to yield 5-nitroindole-2-carboxylic acid.[4] The carboxylic acid can then be decarboxylated by heating to afford 5-nitroindole.

4.1.2. Synthesis of 6-Nitroindole

A modern approach for the regioselective synthesis of 6-nitroindole derivatives involves a transition metal-free reaction between enaminones and nitroaromatic compounds promoted by cesium carbonate (Cs₂CO₃).[5] This method allows for the formation of two new C-C and C-N bonds in a highly regioselective manner.[5]

4.1.3. Synthesis of 7-Nitroindole

Direct nitration of indole often results in low yields of the 7-nitro isomer. A more efficient, indirect method proceeds through an indoline intermediate:[6]

-

Formation of Sodium 1-acetylindoline-2-sulfonate: Indole is reacted with sodium bisulfite to simultaneously reduce the pyrrole ring to indoline and introduce a sulfonate group at the 2-position.[6] The resulting sodium indoline-2-sulfonate is then acetylated with acetic anhydride to protect the nitrogen atom.[6]

-

Nitration: The protected intermediate is then nitrated using a pre-formed acetyl nitrate solution (from acetic anhydride and nitric acid) at a temperature at or below 10°C.[6]

-

Hydrolysis and Aromatization: The nitrated intermediate is treated with an aqueous sodium hydroxide solution.[6] This step removes the sulfonate and acetyl groups and dehydrogenates the indoline ring back to an indole ring, yielding 7-nitroindole.[6] The crude product can be purified by recrystallization from ethanol/water.[6]

Biological Assay Protocols

4.2.1. MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 5-nitroindole derivative) and incubate for a specified period (e.g., 48 or 72 hours).[7]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[7]

4.2.2. Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound (e.g., 6-nitroindole derivative) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[8]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard.[8]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, except for a sterility control well. Include a growth control well with no compound.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general workflow relevant to the study of these nitroindoles.

Caption: c-Myc G-Quadruplex Signaling Pathway Inhibition by 5-Nitroindole Derivatives.

Caption: Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway and its Inhibition by 7-Nitroindole.

Caption: A Generalized Workflow for the Discovery and Development of Nitroindole-Based Therapeutics.

Conclusion

The nitroindole scaffold, represented by isomers such as 5-nitroindole, 6-nitroindole, and 7-nitroindole, holds significant promise in the field of drug discovery. Their diverse biological activities, ranging from anticancer and antimicrobial effects to the modulation of key enzymes in the nervous system, make them valuable starting points for the development of novel therapeutics. This technical guide has provided a foundational overview of their chemical properties, biological potential, and associated experimental methodologies to aid researchers in their exploration of this important class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of nitroindole derivatives will undoubtedly pave the way for future therapeutic innovations.

References

- 1. genemod.net [genemod.net]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations [mdpi.com]

- 4. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The Indole Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the realm of medicinal chemistry. Its inherent structural features and ability to interact with a multitude of biological targets have established it as a "privileged scaffold" in the design and development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the pivotal role of the indole nucleus in pharmacologically active compounds, detailing its engagement in various signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols relevant to the synthesis and evaluation of indole-based drug candidates.

Pharmacological Significance of the Indole Nucleus

The versatility of the indole scaffold is underscored by its presence in a wide array of FDA-approved drugs and biologically active natural products.[4] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][5] This therapeutic diversity stems from the ability of the indole ring system to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological macromolecules.[6]

Anticancer Activity

Indole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[7][8] They have been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis by modulating key signaling pathways.[2][9]

Table 1: Anticancer Activity of Representative Indole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |

| Indole-3-carbinol | H1299 (Lung) | 449.5 | ROS induction, Apoptosis activation | [7] |

| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | 9.5 ± 2.2 | Cytotoxicity | [7] |

| Flavopereirine | HCT116 (Colorectal) | 8.15 | p53 and p21 activation | [7] |

| 3-Arylthio-1H-indole (R = 6-thiophen-3-yl) | MCF-7 (Breast) | 0.0045 | Antiproliferative | [7] |

| Chalcone-indole derivative 12 | Various | 0.22 - 1.80 | Tubulin polymerization inhibition | [9] |

| Quinoline-indole derivative 13 | Various | 0.002 - 0.011 | Tubulin polymerization inhibition | [9] |

| Benzimidazole-indole derivative 8 | Various | 0.05 (average) | Tubulin polymerization inhibition | [9] |

| Indole-vinyl sulfone derivative 9 | Various | Potent | Tubulin inhibition | [9] |

| Ursolic acid-indole derivative 5f | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | Topoisomerase II inhibition | [10] |

| Indole-pyrimidine hybrid 34 | A549, MDA-MB-231, MCF-7 | 5.01 - 14.36 | Tubulin polymerization inhibition | [11] |

Anti-inflammatory Activity

The indole nucleus is a key component of several nonsteroidal anti-inflammatory drugs (NSAIDs).[12] These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[13]

Table 2: Anti-inflammatory Activity of Representative Indole Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Target | Reference |

| Indole derivative 4b | COX-2 Inhibition | 0.11 | COX-2 | [12] |

| Indole derivative 4d | COX-2 Inhibition | 0.17 | COX-2 | [12] |

| Indole derivative 4f | COX-2 Inhibition | 0.15 | COX-2 | [12] |

| Ursolic acid-indole derivative UA-1 | NO Inhibition | 2.2 ± 0.4 | iNOS, COX-2, NF-κB | [13] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Indole derivatives have shown significant promise in this area, exhibiting activity against a range of bacteria and fungi.[3]

Table 3: Antimicrobial Activity of Representative Indole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Indole derivative 1b | C. albicans | 3.125 | |

| Indole derivative 2b-d | C. albicans | 3.125 | |

| Indole derivative 3b-d | C. albicans | 3.125 | |

| Indole derivative 1a, 1b, 1d | C. krusei | 3.125 | |

| 5-Iodoindole | XDR A. baumannii | 64 | [3] |

| 3-Methylindole | XDR A. baumannii | 64 | [3] |

| Ciprofloxacin-indole hybrid 8b | S. aureus CMCC 25923 | 0.0625 | [5] |

| 6-Bromo-4-iodoindole | S. aureus ATCC 6538 | 20 | [14] |

| 4-Bromo-6-chloroindole | S. aureus ATCC 6538 | 30 | [14] |

Key Signaling Pathways Modulated by Indole Compounds

The pharmacological effects of indole derivatives are often mediated through their interaction with specific signaling pathways that regulate cellular processes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory conditions. Several indole compounds have been shown to inhibit this pathway.

Caption: NF-κB signaling pathway and the inhibitory action of indole derivatives.

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Inhibition of the COX-2 pathway is a major strategy for treating inflammation and pain.

Caption: COX-2 signaling pathway and its inhibition by indole-based NSAIDs.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the synthesis and pharmacological evaluation of indole derivatives.

Synthesis of Indole Derivatives

Several classical methods are utilized for the synthesis of the indole nucleus.

This method involves the acid-catalyzed cyclization of a phenylhydrazone.[4][15][16][17][18]

Materials:

-

Phenylhydrazine

-

Acetophenone

-

Glacial Acetic Acid

-

Ethanol

-

Polyphosphoric Acid or Zinc Chloride

Procedure:

-

Formation of Phenylhydrazone: In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol. Add a catalytic amount of glacial acetic acid. To this solution, add phenylhydrazine (1 equivalent) dropwise with stirring. Heat the mixture under reflux for 1-2 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the phenylhydrazone. Filter the solid, wash with cold ethanol, and dry.

-

Cyclization: To the dried phenylhydrazone, add polyphosphoric acid (or zinc chloride). Heat the mixture to 150-180°C with stirring for 30-60 minutes. The color of the reaction mixture will darken.

-

Work-up and Purification: Cool the reaction mixture and pour it into a beaker of ice water with vigorous stirring. The crude 2-phenylindole will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

This method involves the reaction of an α-halo-ketone with an excess of an arylamine.[13][15][19][20][21]

Materials:

-

α-Bromoacetophenone

-

Aniline (excess)

-

Lithium Bromide (optional, as catalyst)

Procedure:

-

Reaction Setup: In a sealed tube or a microwave reactor vial, combine α-bromoacetophenone (1 equivalent) and aniline (3-4 equivalents). If using a catalyst, add lithium bromide (0.1 equivalents).

-

Heating: Heat the reaction mixture at 160-180°C for several hours. If using microwave irradiation, heat at a set temperature for a shorter duration (e.g., 15-30 minutes).

-

Work-up and Purification: After cooling, add dilute hydrochloric acid to the reaction mixture to neutralize the excess aniline. The product will precipitate. Filter the crude product and wash with water. Purify the 2-arylindole by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

This palladium-catalyzed reaction provides a versatile route to substituted indoles from o-haloanilines and alkynes.[3][12][22][23][24]

Materials:

-

o-Iodoaniline

-

Disubstituted alkyne

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add o-iodoaniline (1 equivalent), the disubstituted alkyne (1.2 equivalents), potassium carbonate (2.5 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

-

Solvent Addition and Reaction: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous DMF via syringe. Heat the reaction mixture to 100-120°C with stirring for 12-24 hours.

-

Work-up and Purification: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Pharmacological Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][14][25][26]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western blotting is used to detect specific proteins in a sample and can be used to investigate the mechanism of action of indole compounds.[1][5][8][11][27]

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][6][9][10][28]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Indole compounds

-

96-well microtiter plates

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the indole compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anticancer Efficacy

This model is used to evaluate the in vivo antitumor activity of drug candidates.[8][29][30][31][32]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional)

-

Indole compound formulation

-

Vehicle control

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer the indole compound (e.g., via intraperitoneal, oral, or intravenous routes) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly. Also, monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

Drug Discovery Workflow for Indole-Based Compounds

The development of new drugs based on the indole scaffold follows a structured workflow, from initial hit identification to preclinical and clinical development.

Caption: A generalized workflow for the discovery and development of indole-based drugs.

Conclusion

The indole nucleus continues to be a highly fruitful scaffold for the discovery of new therapeutic agents. Its structural simplicity, coupled with its rich chemical reactivity and diverse biological activities, ensures its enduring importance in medicinal chemistry. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system. Through continued exploration of structure-activity relationships, elucidation of mechanisms of action, and innovative synthetic strategies, the development of novel and effective indole-based drugs for a wide range of diseases remains a promising endeavor.

References

- 1. bosterbio.com [bosterbio.com]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. azurebiosystems.com [azurebiosystems.com]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. benchchem.com [benchchem.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 11. sinobiological.com [sinobiological.com]

- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 13. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. benchchem.com [benchchem.com]

- 16. scribd.com [scribd.com]

- 17. Preparation of 2-phenylindole | PDF [slideshare.net]

- 18. studylib.net [studylib.net]

- 19. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 20. researchgate.net [researchgate.net]

- 21. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]

- 22. grokipedia.com [grokipedia.com]

- 23. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 24. synarchive.com [synarchive.com]

- 25. texaschildrens.org [texaschildrens.org]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. ウェスタンブロッティングに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]

- 28. rr-asia.woah.org [rr-asia.woah.org]

- 29. benchchem.com [benchchem.com]

- 30. In vivo anticancer assay (xenograft nude mice model) [bio-protocol.org]

- 31. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 32. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Indole

For Researchers, Scientists, and Drug Development Professionals

Indole, a privileged heterocyclic scaffold, is a cornerstone in the architecture of a vast array of natural products, pharmaceuticals, and agrochemicals. Its reactivity, particularly in electrophilic substitution reactions, is of paramount importance for the synthesis and functionalization of these valuable molecules. This guide provides a comprehensive overview of the core principles governing these reactions, detailed experimental protocols for key transformations, and quantitative data to inform synthetic strategy.

Core Principles of Electrophilic Substitution in Indole

Indole is an aromatic heterocyclic compound with a resonance-stabilized 10-π electron system. The fusion of the benzene and pyrrole rings results in a π-excessive system, rendering it highly susceptible to electrophilic attack. The most reactive position for electrophilic aromatic substitution on the indole ring is C3, a preference that is approximately 10¹³ times greater than that of benzene.[1]

This pronounced regioselectivity is attributed to the superior stability of the cationic intermediate (Wheland intermediate) formed upon attack at the C3 position. The positive charge in this intermediate can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring, a stabilization that is not possible with attack at the C2 position.[2][3] If the C3 position is substituted, electrophilic attack typically occurs at the C2 position, and if both C2 and C3 are blocked, substitution may occur on the benzene ring, often at the C5 or C6 position.[1][2]

Key Electrophilic Substitution Reactions of Indole

A variety of electrophilic substitution reactions are routinely employed to functionalize the indole nucleus. The following sections detail the most significant of these transformations, including quantitative data on their efficiency.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly efficient method for the introduction of a formyl group at the C3 position of indoles, yielding valuable indole-3-carboxaldehydes. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4]

Quantitative Data Summary: Vilsmeier-Haack Formylation of Substituted Indoles

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [4] |

| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | [4] |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [4] |

| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 92 | [4] |

Mannich Reaction

The Mannich reaction is a three-component condensation involving indole, formaldehyde, and a secondary amine (e.g., dimethylamine) to produce 3-aminomethylindoles, commonly known as gramines.[5][6] These products are versatile synthetic intermediates.[5]

Quantitative Data Summary: Mannich Reaction of Indole

| Indole Derivative | Amine | Aldehyde | Yield (%) | Reference |

| Indole | Dimethylamine | Formaldehyde | >90 | [5] |

| 4,6-Dimethoxyindole | Dimethylamine | Formaldehyde | Not specified | [7] |

| 5,7-Dimethoxyindole | Dimethylamine | Formaldehyde | 36 | [7] |

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group at the C3 position of the indole ring. This reaction can be challenging due to the potential for N-acylation, diacylation, and polymerization, especially under strong Lewis acid catalysis.[8][9] Milder conditions and alternative catalysts have been developed to improve regioselectivity and yield.[10]

Quantitative Data Summary: Friedel-Crafts Acylation of Indole

| Acylating Agent | Catalyst | Conditions | Product | Yield (%) | Reference |

| Acetic Anhydride | PW-Hβ Zeolite | Microwave, 120°C, 8 min | 3-Acetylindole | 85 | [11] |

| Acetic Anhydride | Hβ Zeolite | Conventional, 120°C, 3h | 3-Acetylindole | 62 | [11] |

| Acyl Chlorides | Et₂AlCl | CH₂Cl₂ | 3-Acylindoles | up to 86 | [10] |

| Benzoyl Chloride | ZnO | Ionic Liquid | 3-Benzoylindole | Good to high | [12] |

Nitration

The nitration of indole is sensitive to acidic conditions, which can lead to polymerization.[2][5] Therefore, non-acidic nitrating agents such as benzoyl nitrate or ethyl nitrate are typically employed to achieve C3-nitration.[2][5] Under strongly acidic conditions, protonation at C3 deactivates the pyrrole ring, and substitution can occur at the C5 position of the benzene ring.[2]

Quantitative Data Summary: Nitration of Indoles

| Indole Derivative | Nitrating Agent | Conditions | Product | Yield (%) | Reference |

| N-Boc-indole | (CH₃)₄NNO₃, (CF₃CO)₂O | Acetonitrile, 0°C | N-Boc-3-nitroindole | Good to excellent | [13] |

| 3-Acetylindole | Conc. HNO₃ | - | 3-Acetyl-6-nitroindole | Predominant | [14] |

| Indole-3-carbonitrile | Conc. HNO₃ | - | 6-Nitroindole-3-carbonitrile | Predominant | [14] |

Sulfonation

Sulfonation of indole at the C3 position is typically achieved by heating with a pyridine-sulfur trioxide complex.[5][15] This method avoids the harsh conditions of using fuming sulfuric acid, which can cause degradation of the indole ring.

Quantitative Data Summary: Sulfonation of Indoles

| Indole Derivative | Sulfonating Agent | Conditions | Product | Reference |

| Indole | Pyridine-SO₃ complex | Hot pyridine | Indole-3-sulfonic acid | [5][15] |

| 1-Methylindole | Pyridinium-1-sulphonate | Refluxing pyridine | 1-Methylindole-3-sulfonic acid | [16] |

| 2-Methylindole | Pyridinium-1-sulphonate | Refluxing pyridine | 2-Methylindole-3-sulfonic acid | [16] |

| 3-Methylindole | Pyridinium-1-sulphonate | Refluxing pyridine | 3-Methylindole-2-sulfonic acid | [16] |

Halogenation

The halogenation of indole can be directed to either the C3 or C2 position depending on the reaction conditions and the nature of the substituent on the indole nitrogen.[17] N-halosuccinimides are commonly used halogenating agents.

Quantitative Data Summary: Halogenation of Indoles

| Indole Derivative | Halogenating Agent | Conditions | Product | Yield (%) | Reference |

| Indole | N-Bromosuccinimide | CH₂Cl₂, 40°C | 3-(1-(4-nitrophenyl)-2-nitroethyl)-1H-indole | 94 | |

| N-EWG Indoles | Stoichiometric halide, Oxone | Acetonitrile | 2-Haloindole | up to 92 | |

| Indole (unprotected N) | Stoichiometric halide, Oxone | Acetonitrile | 3-Haloindole | Selective | |

| 2-Trifluoromethylindole | NCS, NBS, or I₂ | - | 3-Halo-2-trifluoromethylindole | up to 98 |

Experimental Protocols

Vilsmeier-Haack Formylation of Indole

Materials:

-

Indole (1.0 mmol)

-

N,N-Dimethylformamide (DMF) (3.0 mmol)

-

Phosphorus oxychloride (POCl₃) (1.5 mmol)

-

Dichloromethane (CH₂Cl₂) (10 mL)

-

Crushed ice

-

Saturated sodium carbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve indole in CH₂Cl₂.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ to DMF at 0°C.

-

Add the freshly prepared Vilsmeier reagent dropwise to the indole solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (see table above).

-

Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mannich Reaction: Synthesis of Gramine

Materials:

-

Indole (10 mmol)

-

Formaldehyde (37% aqueous solution, 12 mmol)

-

Dimethylamine (40% aqueous solution, 12 mmol)

-

Glacial acetic acid

-

Water

-

Sodium hydroxide solution

Procedure:

-

In a round-bottom flask, prepare a solution of dimethylamine in glacial acetic acid and cool it in an ice bath.

-

Slowly add formaldehyde to the cooled solution with stirring.

-

Add a solution of indole in glacial acetic acid to the reaction mixture.

-

Stir the mixture at room temperature for several hours or overnight.

-

Pour the reaction mixture into water and basify with a sodium hydroxide solution to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., acetone or ethanol).

Friedel-Crafts Acylation of Indole with Acetic Anhydride (Microwave-assisted)

Materials:

-

Indole (2.5 mmol)

-

Acetic anhydride (5 mmol)

-

Tungstophosphoric acid modified Hβ (PW-Hβ) zeolite (0.05 g)[11]

-

10 mL microwave vessel

Procedure:

-

Charge the microwave vessel with indole, acetic anhydride, and the PW-Hβ zeolite catalyst.

-

Seal the vessel and place it in a CEM Discover S-class microwave reactor.

-

Irradiate the mixture at 120°C for 8 minutes with a power of 150 W.[11]

-

After cooling, filter the catalyst and wash with a suitable solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Nitration of N-Boc-1H-indole

Materials:

-

N-Boc-1H-indole (1.0 mmol)

-

Tetramethylammonium nitrate (1.1 mmol)

-

Trifluoroacetic anhydride (1.2 mmol)

-

Acetonitrile (7 mL)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

In a round-bottom flask, dissolve N-Boc-1H-indole and tetramethylammonium nitrate in acetonitrile (5 mL).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of trifluoroacetic anhydride in acetonitrile (2 mL) to the cooled mixture.

-

Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the product by column chromatography.[13]

Sulfonation of Indole

Materials:

-

Indole (10 mmol)

-

Pyridine-sulfur trioxide complex (12 mmol)

-

Pyridine (anhydrous)

Procedure:

-